molecular formula C19H20ClNO4S B2641066 4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate CAS No. 339112-22-0

4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate

Cat. No.: B2641066
CAS No.: 339112-22-0
M. Wt: 393.88
InChI Key: RELDGQPIDIWDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate” is a research chemical . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular formula of this compound is C19H20ClNO3S . It has a molecular weight of 377.9 g/mol . The structure includes a chlorophenyl group, a sulfinyl group, a carbamate group, and a dimethylphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C19H20ClNO3S), molecular weight (377.9 g/mol), and its structural components . Unfortunately, specific properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis and biological evaluation of novel compounds, such as benzenesulfonamide derivatives and chlorinated compounds, for potential antitumor activity. For instance, Fahim and Shalaby (2019) investigated the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives, finding some chlorinated compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Such studies highlight the potential of chlorophenyl and sulfinyl compounds in medicinal chemistry (Fahim & Shalaby, 2019).

Chemical Properties and Applications

The chemical properties and applications of sulfinyl-, sulfanyl-, and sulfonyl-substituted compounds have been extensively studied. Watanabe et al. (2010) synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating their base-induced chemiluminescence and highlighting the impact of sulfinyl and sulfonyl substitutions on light emission properties. This research illustrates the potential of such compounds in developing chemiluminescent materials and probes (Watanabe et al., 2010).

Advanced Oxidation Processes

The degradation of persistent organic pollutants through advanced oxidation processes has also been a significant area of research. Studies on the oxidative degradation of chlorophenols and similar compounds in aqueous solutions, such as by Li et al. (2020), have provided insights into the mechanisms, kinetics, and potential environmental applications of these processes. This research contributes to understanding the environmental fate of chlorinated compounds and developing more efficient water treatment technologies (Li et al., 2020).

Properties

IUPAC Name

[4-[2-(4-chlorophenyl)sulfinylacetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c1-12-9-14(10-13(2)18(12)25-19(23)21(3)4)17(22)11-26(24)16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELDGQPIDIWDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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